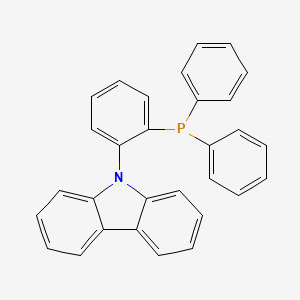
3,3-difluorobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobutan-2-ol, also known as 2,2-difluorobutanol, is a colorless and odorless liquid that is used in a variety of applications. It is a fluorinated alcohol that is used as a solvent, a reactant, and an intermediate in the synthesis of pharmaceuticals and other chemicals. This compound has a wide range of properties that make it an attractive option for many applications.
科学研究应用
3,3-Difluorobutan-2-ol has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of pharmaceuticals, as a reactant in the synthesis of polymers, and as an intermediate in the synthesis of other chemicals. It has also been used in the synthesis of fluorinated dyes and in the synthesis of fluorinated polymers. Additionally, this compound has been used as a reagent in the synthesis of fluorinated compounds and as a reactant in the synthesis of fluorinated polymers.
作用机制
The mechanism of action of 3,3-difluorobutan-2-ol is not fully understood. However, it is believed that the molecule acts as a proton donor, allowing it to react with other molecules and form new compounds. In addition, this compound is believed to act as a Lewis base, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has a low toxicity when used in laboratory experiments. It has also been shown to have a low environmental impact when used in industrial applications.
实验室实验的优点和局限性
The advantages of using 3,3-difluorobutan-2-ol in laboratory experiments include its low toxicity, low environmental impact, and its ability to form complexes with other molecules. The limitations of using this compound in laboratory experiments include its volatility, which can make it difficult to store and handle, and its flammability, which can pose a safety hazard.
未来方向
There are several potential future directions for 3,3-difluorobutan-2-ol. One potential direction is the development of new methods for its synthesis, which would allow it to be produced more efficiently and cost-effectively. Another potential direction is the development of new applications for this compound, such as its use in the synthesis of pharmaceuticals or other chemicals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential uses in medical applications. Finally, further research into the environmental impact of this compound could help to ensure that its use is safe and sustainable.
合成方法
3,3-Difluorobutan-2-ol can be synthesized from a variety of starting materials. It can be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with sodium hydroxide and alcohol to produce the desired product. It can also be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with potassium hydroxide and alcohol to produce the desired product. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium hypochlorite, or sodium hydrosulfite.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorobutan-2-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-difluoropropane", "sodium hydroxide", "sulfuric acid", "water", "magnesium", "diethyl ether", "2-bromo-3,3-difluoropropene" ], "Reaction": [ "Step 1: 1,3-difluoropropane is treated with sodium hydroxide and sulfuric acid to form 3,3-difluoropropene.", "Step 2: 3,3-difluoropropene is reacted with magnesium in diethyl ether to form the Grignard reagent, which is then quenched with water to form 3,3-difluorobutan-2-ol." ] } | |
| 1780640-47-2 | |
分子式 |
C4H8F2O |
分子量 |
110.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



